3-(Dimethylamino)-2-phenylacrolein
Overview
Description
3-(Dimethylamino)-2-phenylacrolein: is an organic compound with the molecular formula C11H13NO It is a pale yellow liquid that is soluble in water and various organic solvents This compound is known for its unique structure, which combines the functionalities of an unsaturated aldehyde and an enamine
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)-2-phenylacrolein can be synthesized through the addition of dimethylamine to the triple bond of propynal (propargyl aldehyde) via a Reppe vinylation . propynal is not suitable for industrial synthesis due to its tendency to explode. Instead, vinyl ethers such as ethyl vinyl ether are more appropriate. They react with phosgene and dimethylformamide (which forms the Vilsmeier reagent) to yield 3-ethoxypropenylidene dimethylammonium chloride, an enol ether iminium salt. In a weakly alkaline medium, this salt forms this compound .
Industrial Production Methods: The industrial production of this compound involves the continuous process of reacting isobutyl vinyl ether with the iminium chloride derived from dimethylformamide and phosgene. The iminium salt is then treated with dilute sodium hydroxide solution to yield the desired compound in high yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)-2-phenylacrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(Dimethylamino)-2-phenylacrolein is used as a building block for the synthesis of nitrogen-containing heterocycles such as pyridines, pyrimidines, pyrroles, and pyrazoles . It serves as a reactive molecular building block due to its enamine and aldehyde functionalities.
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial properties . It has been used in the synthesis of disperse dyes for dyeing polyester fabrics, which also exhibit antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique structure allows for the creation of vibrant and durable colors in textiles .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-phenylacrolein involves its interaction with various molecular targets. The compound’s enamine functionality allows it to act as a nucleophile, participating in various chemical reactions. Its aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives. These interactions can affect biological pathways and molecular targets, contributing to its antimicrobial and other biological activities .
Comparison with Similar Compounds
3-Dimethylaminoacrolein: Similar structure but lacks the phenyl group.
Dimethylaminopyridine: Contains a dimethylamino group but is a pyridine derivative.
Dimethylaminomicheliolide: Another compound with a dimethylamino group but different core structure.
Uniqueness: 3-(Dimethylamino)-2-phenylacrolein is unique due to its combination of an unsaturated aldehyde and an enamine, which allows it to participate in a wide range of chemical reactions. Its phenyl group also contributes to its distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-phenylprop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)8-11(9-13)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQPNXRKOONAJA-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376765 | |
Record name | 3-(Dimethylamino)-2-phenylacrolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15131-89-2 | |
Record name | 3-(Dimethylamino)-2-phenylacrolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylamino)-2-phenyl-2-propenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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